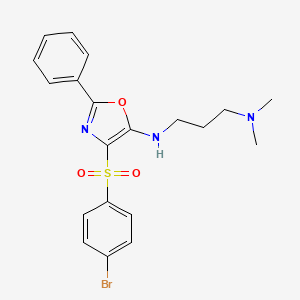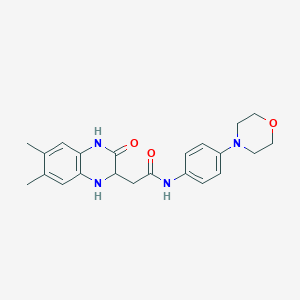
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide and its derivatives have demonstrated notable applications in antifungal treatments. Specifically, certain derivatives have been identified as effective fungicidal agents against various Candida and Aspergillus species. Their development included modifications to improve plasmatic stability while maintaining their antifungal efficacy. These compounds have shown promising broad-spectrum antifungal activity in vitro against various fungi, including molds and dermatophytes, and have demonstrated in vivo efficacy in murine models of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).
Structural and Fluorescence Properties
The structural aspects of related isoquinoline derivatives have been studied, revealing interesting properties when interacting with different acids. For instance, certain derivatives form gels or crystalline solids upon treatment with mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, although this fluorescence is not active in the protonated state of the compound. The crystal structure analysis of these compounds has provided insights into their potential applications in materials science and fluorescence-based technologies (Karmakar et al., 2007).
Antitumor and Anticancer Applications
Several derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds, such as those with modifications on the quinoxalinone structure, have displayed significant broad-spectrum antitumor activity, being more potent compared to standard treatments like 5-FU. These compounds have shown selective activities against specific cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies suggest that these compounds could inhibit growth through specific molecular interactions, such as inhibition of kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Insecticidal Applications
Research has also uncovered the insecticidal properties of certain pyridine derivatives related to the compound . These derivatives have demonstrated significant insecticidal activity, with some compounds being notably more effective than traditional insecticides. This highlights the potential of these compounds in agricultural applications, particularly in controlling pest populations such as aphids (Bakhite et al., 2014).
Antimicrobial and Hemolytic Activity
Derivatives have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds have been found to be active against various microbial species, with some showing considerable potency. This series of compounds has been noted for its lower toxicity, making them candidates for further biological screening and potential therapeutic applications (Gul et al., 2017).
Therapeutic Applications in Viral Infections
A novel anilidoquinoline derivative related to this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound has shown significant antiviral and antiapoptotic effects in vitro and has led to decreased viral load and increased survival in infected mice, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-11-18-19(12-15(14)2)25-22(28)20(24-18)13-21(27)23-16-3-5-17(6-4-16)26-7-9-29-10-8-26/h3-6,11-12,20,24H,7-10,13H2,1-2H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBIIGSDCCPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

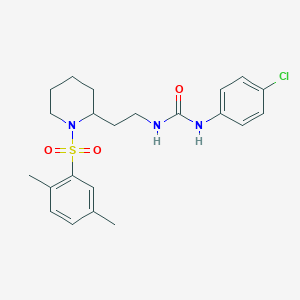
![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
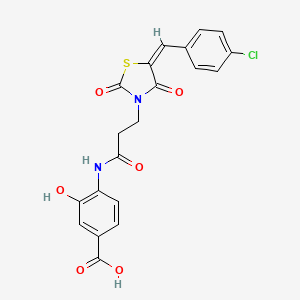
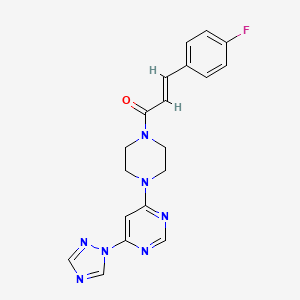

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)

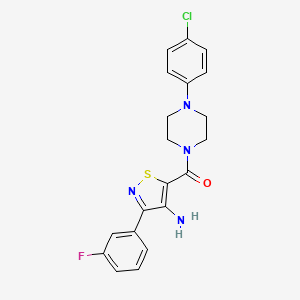
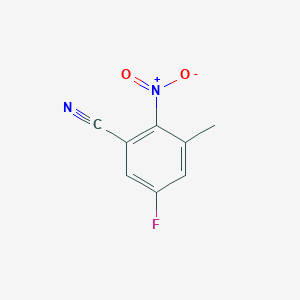
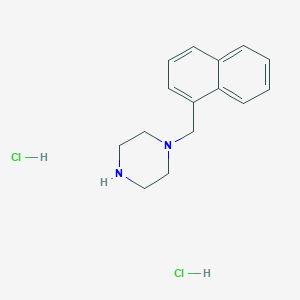
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
